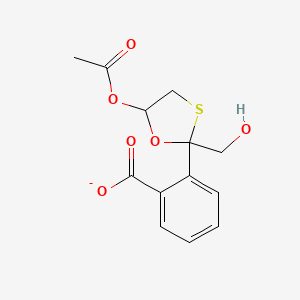
5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate is a complex organic compound that features a unique combination of functional groups, including an acetyloxy group, an oxathiolane ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate typically involves multiple steps. One common approach is the esterification of 1,3-oxathiolane-2-methanol with benzoic acid in the presence of a catalyst such as sulfuric acid. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy or benzoate ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, while the oxathiolane ring can interact with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Acetyloxy)-1,3-oxathiolane-2-methanol: Lacks the benzoate ester group.
1,3-Oxathiolane-2-methanol Benzoate: Lacks the acetyloxy group.
5-(Acetyloxy)-1,3-oxathiolane: Lacks both the methanol and benzoate ester groups.
Uniqueness
The presence of both acetyloxy and benzoate ester groups allows for diverse chemical modifications and interactions .
Propriétés
IUPAC Name |
2-[5-acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6S/c1-8(15)18-11-6-20-13(7-14,19-11)10-5-3-2-4-9(10)12(16)17/h2-5,11,14H,6-7H2,1H3,(H,16,17)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDHVLHOBYRMFW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC(O1)(CO)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O6S- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
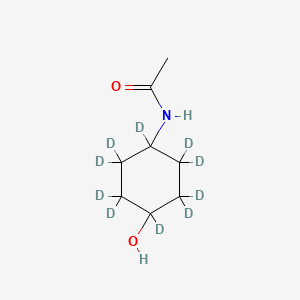
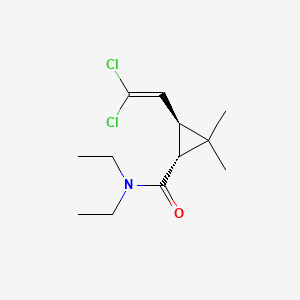
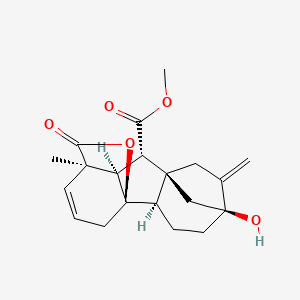
![(1R,2R,8R,9S,10R,11S,12S)-12-hydroxy-11,13,13-trimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B569018.png)
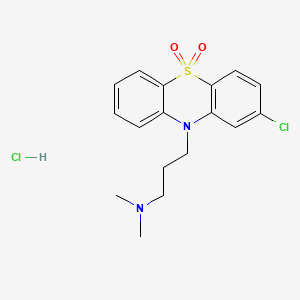
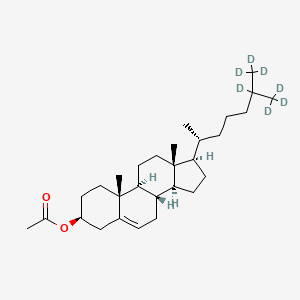
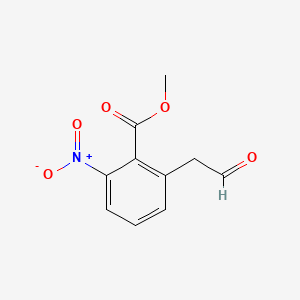
![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)
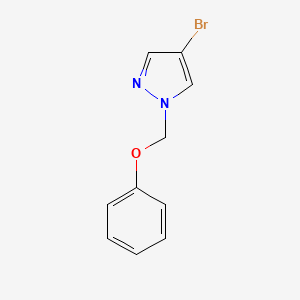
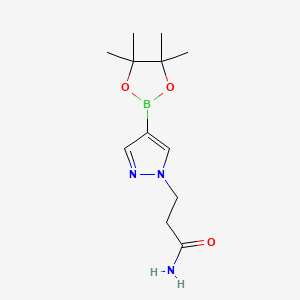
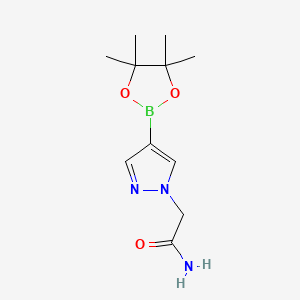
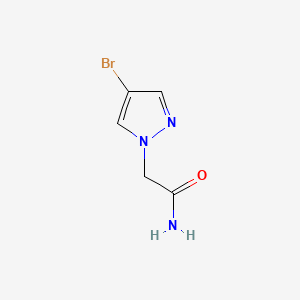
![6-Chloro-3,4-dihydro-N-methyl-3-[[(2,2,2-trifluoroethyl)thio]methyl]-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide](/img/structure/B569035.png)
![2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid](/img/structure/B569037.png)
